Product packaging for 4H,5H-Imidazo[1,2-A]quinazolin-5-one(Cat. No.:CAS No. 109224-70-6)

4H,5H-Imidazo[1,2-A]quinazolin-5-one

Cat. No.: B2494318
CAS No.: 109224-70-6
M. Wt: 185.186
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Description

Significance of Imidazo[1,2-A]quinazolinone in Heterocyclic Chemistry Research

The imidazo[1,2-a]quinazolinone core structure is a prominent member of the broader quinazolinone family, which is recognized for its extensive pharmacological applications. nih.govnih.gov Quinazolinones and their derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govresearchgate.netnih.govnih.gov The incorporation of an imidazole (B134444) ring, another critical pharmacophore, into the quinazoline (B50416) framework can enhance or modulate these biological effects. nih.govnih.gov

Imidazole and its derivatives are privileged structures in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. nih.govrsc.org The fusion of this ring with quinazolinone creates a rigid, polycyclic system that can interact with various biological targets with high specificity. Researchers have been actively exploring derivatives of this scaffold for their potential as targeted therapeutic agents. For instance, various imidazoquinazoline derivatives have been synthesized and evaluated for their potent anticancer activities, often by inhibiting specific enzymes like tyrosine kinases or phosphatidylinositol 3-kinase (PI3K). mdpi.comnih.govnih.gov Furthermore, studies have demonstrated the significant antimicrobial and antifungal properties of certain imidazoquinazoline compounds. acs.orgontosight.ainih.gov This wide range of bioactivity underscores the importance of the imidazo[1,2-a]quinazolinone scaffold as a versatile platform for drug discovery. ontosight.ai

Overview of Fused Imidazole-Quinazoline Ring Systems

The structural diversity of imidazoquinazolines arises from the different ways the imidazole and quinazoline rings can be fused. This fusion results in several isomeric ring systems, each with a unique arrangement of nitrogen atoms and distinct chemical characteristics. The nomenclature, such as [1,2-a], [1,2-c], [2,1-b], or [4,5-g], indicates the specific atoms shared between the two heterocyclic rings.

These structural variations are not merely academic; they have a profound impact on the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. For example, researchers have synthesized and studied imidazo[1,2-c]quinazolines, imidazo[2,1-b]quinazolines, and other analogues, often reporting distinct pharmacological profiles for each isomeric series. acs.orgontosight.aithieme-connect.com The development of synthetic methodologies to selectively produce these different isomers is a key area of research, with techniques ranging from traditional condensation reactions to more modern metal-catalyzed and microwave-assisted approaches. nih.govthieme-connect.comnih.gov This focus on synthesis allows for the systematic exploration of the structure-activity relationships within the fused imidazole-quinazoline family.

Interactive Data Table 1: Investigated Biological Activities of Fused Imidazole-Quinazoline Derivatives

Ring SystemBiological Activity InvestigatedKey Findings
Imidazo[1,2-c]quinazolineAntimicrobialCompounds exhibited promising minimum inhibitory concentration (MIC) values against various bacterial and fungal strains. acs.orgnih.gov
Imidazo[1,2-a]pyridine-quinazolineAnticancerDerivatives showed potent inhibitory activity against PI3Kα and various tumor cell lines. mdpi.comnih.gov
Imidazolone-fused quinazolinoneAnticancerA derivative with a methoxy (B1213986) group displayed potent activity against MCF-7 breast cancer cells. researchgate.net
Imidazo[2,1-b]quinazolin-5(1H)-oneAnti-inflammatory, Anticancer, AntimicrobialThe scaffold is a subject of interest for developing new therapeutic agents due to its broad potential activities. ontosight.aiontosight.ai

Interactive Data Table 2: Examples of Fused Imidazole-Quinazoline Systems

Compound ClassGeneral StructureResearch Focus
Imidazo[1,2-a]quinazolinesFused at the 'a' face of the quinazolineOften explored for kinase inhibition and anticancer properties. mdpi.comnih.gov
Imidazo[1,2-c]quinazolinesFused at the 'c' face of the quinazolineInvestigated for antimicrobial activities. acs.orgnih.gov
Imidazo[2,1-b]quinazolinesFused at the 'b' face of the quinazolineStudied for a range of potential biological activities. ontosight.aiontosight.ai
Imidazo[4,5-g]quinazolinonesImidazole ring fused to the benzene (B151609) portion of quinazolineA less common isomer, also investigated for therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O B2494318 4H,5H-Imidazo[1,2-A]quinazolin-5-one CAS No. 109224-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-imidazo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-9-7-3-1-2-4-8(7)13-6-5-11-10(13)12-9/h1-6H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWVZBAZGMBAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=NC=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109224-70-6
Record name 4H,5H-imidazo[1,2-a]quinazolin-5-one
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Synthetic Methodologies for 4h,5h Imidazo 1,2 a Quinazolin 5 One and Its Derivatives

Classical and Conventional Synthetic Routes to Imidazo[1,2-A]quinazolinone Scaffolds

Traditional approaches to building the imidazo[1,2-a]quinazolinone framework often rely on sequential reactions that methodically construct the fused ring system. These methods, while sometimes lengthy, are robust and allow for the controlled introduction of substituents.

Multi-step Reaction Sequences Involving Condensation and Cyclization Processes

Multi-step syntheses are a cornerstone of heterocyclic chemistry, providing a reliable pathway to complex molecules through a series of well-understood reactions. For imidazo[1,2-a]quinazolinones, a common strategy involves the initial formation of one of the heterocyclic rings (either the imidazole (B134444) or the quinazolinone), followed by the annulation of the second ring.

A representative multi-step sequence begins with the synthesis of a substituted anthranilic acid, which is then cyclized to form a quinazolinone core. nih.gov For instance, reacting anthranilic acid with an isothiocyanate can yield a thiourea (B124793) derivative, which is subsequently cyclized. asianpubs.org This quinazolinone intermediate, bearing a reactive group at the 2-position (like a hydrazino or mercapto group), can then undergo a second cyclization reaction. For example, 2-hydrazino-3-methyl-4(3H)-quinazolinone can be reacted with 2-phenyl-5(4H)-oxazolone derivatives. nih.gov In this process, the hydrazino group acts as a nucleophile, attacking the carbonyl of the oxazolone (B7731731) ring, leading to ring cleavage and subsequent formation of a new imidazolinone ring fused to the quinazolinone scaffold. nih.gov

Another classical approach involves building the imidazole ring first. This can start with the synthesis of a 2-(2-aminophenyl)-1H-imidazole intermediate. This key precursor is typically formed via the reduction of a 2-(2-nitrophenyl)-1H-imidazole. nih.gov The resulting aminophenyl-imidazole can then be cyclized with a suitable one-carbon synthon, such as an isothiocyanate, to close the quinazolinone ring and afford the final tricyclic product. nih.gov

Cyclocondensation Approaches for Imidazo[1,2-c]quinazolinone Synthesis

Cyclocondensation reactions are powerful tools that form a heterocyclic ring in a single step by joining two or more functional groups with the concurrent loss of a small molecule, such as water or ammonia. These methods are often more efficient than multi-step sequences.

The synthesis of the isomeric imidazo[1,2-c]quinazoline scaffold frequently employs cyclocondensation strategies. One such method involves the reaction of 4-aminoquinazoline with bromoacetaldehyde (B98955) diethyl acetal (B89532) or a phenacyl bromide, which results in the formation of the fused imidazole ring. researchgate.net Another prominent example is the reaction between 2-(2-aminophenyl)imidazole and cyanogen (B1215507) bromide, which directly yields the imidazo[1,2-c]quinazoline core through a coupling and cyclization cascade. researchgate.net

These reactions are valued for their ability to rapidly assemble the core structure from readily available starting materials. The choice of reactants allows for the introduction of various substituents onto the final heterocyclic framework.

Reductive Cyclization Strategies

Reductive cyclization is a highly effective strategy for the synthesis of nitrogen-containing heterocycles. This approach typically involves an intramolecular cyclization that is triggered by the reduction of a functional group, most commonly a nitro group, situated ortho to a side chain capable of ring closure.

For the synthesis of imidazo[1,2-c]quinazolines, a common precursor is a 2-(2-nitrophenyl)imidazole (B1615456) derivative. nih.gov The reduction of the nitro group to an amine generates a highly nucleophilic amino group that is perfectly positioned to attack an electrophilic center and form the quinazoline (B50416) ring. Various reducing systems can be employed to facilitate this transformation, including zinc dust in acetic acid (Zn/AcOH), tin(II) chloride (SnCl₂·H₂O), or a combination of titanium tetrachloride and zinc (TiCl₄/Zn). nih.govresearchgate.net

A notable example involves the reduction of 2-(2-nitrophenyl)-1H-imidazoles using Zn/H⁺ to yield 2-(2-aminophenyl)-1H-imidazoles. nih.gov This intermediate can then be treated with isothiocyanates, leading to a cyclization that forms the desired product. nih.gov A more direct, one-pot tandem approach has also been developed using a Zn/H₂O-mediated reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with various aldehydes to synthesize 5,6-dihydrobenzo researchgate.netglobalresearchonline.netimidazo[1,2-c]quinazolines. rsc.org This green and efficient protocol highlights the utility of reductive cyclization in modern synthetic chemistry. rsc.org

Modern and Efficient Synthetic Protocols

Contemporary synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. Multicomponent reactions and microwave-assisted synthesis have emerged as powerful techniques that align with these principles, enabling the rapid construction of complex molecular scaffolds like imidazo[1,2-a]quinazolinone.

Multicomponent Reactions (MCRs) for Imidazo[1,2-A]quinazolinone Formation

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactants. beilstein-journals.org These reactions are highly valued for their efficiency, operational simplicity, and ability to generate molecular diversity quickly. beilstein-journals.orgmdpi.com

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used for the synthesis of imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines. mdpi.comnih.gov This reaction typically involves the condensation of an amidine (like 2-aminopyridine), an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. mdpi.com The versatility of MCRs allows for the assembly of complex structures in a one-pot fashion. beilstein-journals.org

For the synthesis of fused quinazolinone systems, tandem multicomponent approaches have been developed. One such strategy involves a copper-catalyzed reaction sequence beginning with the reductive amination of an aryl halide with sodium azide (B81097), followed by an oxidative amination of the C(sp³)–H bonds of N,N-dimethylacetamide (DMA), which serves as a one-carbon source. lookchem.com This efficient, one-pot method provides a powerful means for synthesizing quinazolinones and imidazo[1,2-c]quinazolines from readily available starting materials. researchgate.netlookchem.com

Reactant 1Reactant 2Reactant 3CatalystProductYield (%)Reference
2-(2-bromophenyl)-1H-imidazoleNaN₃N,N-dimethylacetamideCuI / p-TsOHImidazo[1,2-c]quinazoline70-72% lookchem.com
2-aminopyridineIsatin (B1672199)Isocyanide-Tetracyclic fused imidazo[1,2-a]pyridine (B132010)Moderate beilstein-journals.org
2-azidobenzaldehyde2-aminopyridinetert-butyl isocyanideNH₄ClImidazo[1,2-a]pyridineModerate mdpi.com
Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions. acs.org Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. researchgate.netsci-hub.cat This efficiency is particularly advantageous for combinatorial chemistry and the rapid synthesis of compound libraries. acs.orgnih.gov

The synthesis of imidazo[1,2-a]quinazoline derivatives and related fused heterocycles has benefited significantly from microwave technology. globalresearchonline.net A notable example is a microwave-assisted, three-component domino reaction of aldehydes, enaminones, and malononitrile. acs.orgnih.gov This one-pot reaction forms up to five new bonds and generates a lactam group, providing a rapid and efficient route to polysubstituted quinolino[1,2-a]quinazoline derivatives. acs.orgnih.gov The method is lauded for its operational simplicity and minimal environmental impact. nih.gov

Another efficient protocol involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water under microwave irradiation. sci-hub.cat This green chemistry approach affords quinazolinone derivatives in good to excellent yields within minutes and is applicable to a broad range of substrates. sci-hub.cat

Reaction TypeReactantsConditionsTimeYield (%)Reference
Three-component dominoAldehydes, Enaminones, MalononitrileMicrowave irradiationShortHigh acs.orgnih.gov
Iron-catalyzed cyclization2-iodobenzoic acid, AmidinesFeCl₃, Cs₂CO₃, H₂O, Microwave30 min78-81% sci-hub.cat

Transition-Metal-Catalyzed and Metal-Free Methodologies

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex heterocyclic frameworks with high efficiency and selectivity. Various metals, including copper, palladium, and nickel, have been employed in the synthesis of quinazolinone-containing scaffolds. Concurrently, the development of transition-metal-free alternatives is a growing area of interest due to their cost-effectiveness and reduced environmental impact.

Copper catalysis is particularly effective for the synthesis of imidazo/benzoimidazoquinazolinones. A highly efficient one-pot synthesis has been developed based on a sequential copper-catalyzed Ullmann-type N-arylation and aerobic oxidative intramolecular C–H amidation. nih.gov This method provides a practical route for the construction of N-heterocycles. nih.gov Another copper-catalyzed approach involves a multicomponent domino reaction that includes sequences of SNAr, denitrogenation, oxidation, and cyclization for the synthesis of quinazoline derivatives. lookchem.com

Furthermore, a tandem multicomponent reaction has been described for the synthesis of quinazolinones and imidazo[1,2-c]quinazolines. This reaction involves a copper-catalyzed reductive amination via azidation, followed by reduction and oxidative amination of C(sp³)–H bonds of N,N-dimethylacetamide (DMA) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. lookchem.com This method utilizes sodium azide as a nitrogen source and DMA as a one-carbon source. lookchem.com

Starting MaterialsCatalyst/ReagentsKey ReactionsProduct TypeRef.
(2-Bromophenyl)methylamines, AmidesCopperUllmann-type coupling, Aerobic oxidationQuinazoline derivatives nih.gov
Not specifiedCopperUllmann-type N-arylation, Aerobic oxidative intramolecular C-H amidationImidazo/benzoimidazoquinazolinones nih.gov
Aryl halides, Sodium azide, DMACopper, TBHPReductive amination, Oxidative aminationQuinazolinones, Imidazo[1,2-c]quinazolines lookchem.com

Palladium catalysts have been successfully employed in the synthesis of the quinazolin-4(3H)-one core structure. An efficient synthesis from N-arylamidines has been developed through a palladium-catalyzed intramolecular C(sp²)–H carboxamidation. nih.gov This reaction is carried out in the presence of CuO as an oxidant under an atmosphere of carbon monoxide, offering an atom-economical and step-efficient strategy. nih.gov

Palladium catalysis, specifically the Suzuki cross-coupling reaction, has also been utilized to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com The catalytic cycle for this reaction involves oxidative addition of an organic halide to the palladium complex, transmetalation with a boronate, and reductive elimination to form a new C-C bond. mdpi.com

Nickel catalysis has been demonstrated to be effective in the synthesis of related heterocyclic systems. For instance, a microwave-assisted, one-pot synthesis of 2,4,5-trisubstituted imidazoles has been achieved using a Schiff's base nickel complex as a catalyst. organic-chemistry.org This reaction utilizes aldehydes, benzil, and ammonium (B1175870) acetate, and the catalyst is recoverable and reusable. organic-chemistry.org While this method synthesizes the imidazole portion of the target molecule, it highlights the potential of nickel catalysis in the construction of such heterocyclic cores.

The development of transition-metal-free synthetic methods is highly desirable. A one-pot, transition-metal-free method for synthesizing benzo lookchem.comresearchgate.netimidazo[1,2-a]quinazoline and imidazo[1,2-a]quinazoline derivatives has been established. nih.govresearchgate.netfigshare.com This approach is applicable to a wide range of substrates, including those with 2-fluoro-, 2-chloro-, 2-bromo-, and 2-nitro-substituted aryl aldehyde and ketone groups. nih.govfigshare.com Another efficient transition-metal-free route to quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-aminobenzamides and thiols. rsc.org

Oxidative/Reductive Cyclizations and C–H Activation Strategies

Oxidative and reductive cyclizations, along with C-H activation strategies, offer powerful and direct methods for the synthesis of heterocyclic compounds, including the 4H,5H-imidazo[1,2-a]quinazolin-5-one core.

A K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides has been successfully used to synthesize quinazolinones under undivided electrolytic conditions without the need for a transition metal or a base. nih.gov An electrochemical dual oxidative C(sp³)–H amination has also been developed for the synthesis of imidazo-fused quinazolinones under metal-free and chemical oxidant-free conditions, offering a green approach. rsc.orgresearchgate.net

On the other hand, reductive cyclization provides an alternative pathway. A one-pot tandem approach to synthesize 5,6-dihydrobenzo lookchem.comresearchgate.netimidazo[1,2-c]quinazolines has been developed from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and aldehydes via a Zn/H₂O-mediated reductive cyclization process. rsc.org This method is characterized by the use of cheap and readily available starting materials in a green and economical protocol. rsc.org

MethodStarting MaterialsReagents/ConditionsProduct TypeRef.
Oxidative Tandem Cyclization2-Aminobenzamides, Primary alcoholsK₂S₂O₈, ElectrolysisQuinazolinones nih.gov
Electrochemical Dual Oxidative C(sp³)–H AminationNot specifiedMetal-free, Chemical oxidant-freeImidazo-fused quinazolinones rsc.orgresearchgate.net
Reductive Tandem Cyclization2-(2-Nitrophenyl)-1H-benzo[d]imidazoles, AldehydesZn/H₂O5,6-Dihydrobenzo lookchem.comresearchgate.netimidazo[1,2-c]quinazolines rsc.org

Rearrangement Reactions in Imidazo[1,2-A]quinazolinone Synthesis

While classic named rearrangements are not commonly cited for the direct synthesis of the Imidazo[1,2-a]quinazolin-5-one core, the assembly of related fused quinazoline systems often employs sophisticated tandem or sequential reactions that involve significant molecular bond reorganization. These multi-step, one-pot processes function as effective rearrangement strategies, transforming simple starting materials into complex heterocyclic architectures.

A prominent example is the tandem Staudinger and aza-Wittig reaction sequence. rsc.orgnih.gov This methodology has been successfully applied to construct various quinazoline derivatives. nih.govnih.gov The sequence typically begins with an azide-containing precursor which, upon reaction with a phosphine (B1218219) (e.g., triphenylphosphine), undergoes the Staudinger reaction to form an iminophosphorane intermediate. This intermediate is not isolated but is subjected to an intramolecular aza-Wittig reaction, where it reacts with an internal electrophile, such as a carbonyl or isocyanate group, leading to cyclization and the formation of the quinazoline ring system. rsc.orgnih.gov This sequence effectively rearranges the linear azide precursor into a fused heterocyclic product. For instance, the synthesis of indolo[1,2-c]quinazolines has been achieved starting from 2-azidobenzaldehyde, a carboxylic acid, 2-acylaniline, and an isocyanide via a sequential Ugi/Staudinger/aza-Wittig/nucleophilic addition reaction. rsc.org Similarly, polysubstituted 3,4-dihydroquinazolines have been prepared through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. nih.gov

Another relevant approach involves tandem reductive cyclization. This strategy has been used to synthesize 5,6-dihydrobenzo nih.govbeilstein-journals.orgimidazo[1,2-c]quinazolines from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and various aldehydes. rsc.orgrsc.org The process involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization with an aldehyde-derived imine, representing a significant structural rearrangement in a single pot. rsc.orgrsc.org

These tandem methodologies, characterized by their intricate bond-forming and bond-breaking cascades, represent a powerful class of rearrangement reactions for assembling the complex architecture of Imidazo[1,2-a]quinazolinone and its structurally related analogs.

Green Chemistry Principles in Imidazo[1,2-A]quinazolinone Synthesis

The integration of green chemistry principles into synthetic organic chemistry is crucial for developing sustainable processes. In the synthesis of Imidazo[1,2-a]quinazolinone and its derivatives, significant progress has been made in adopting solvent-free conditions, utilizing green solvents, and designing atom-efficient reaction pathways.

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution, cost, and safety hazards. Solvent-free synthesis of quinazolinone derivatives has been effectively achieved using energy sources like microwave (MW) irradiation and ultrasound. beilstein-journals.orgmdpi.com

Microwave-assisted synthesis, often performed under neat (solvent-free) conditions, can dramatically reduce reaction times from hours to minutes and improve product yields. mdpi.com For example, a rapid, one-pot solvent-free procedure has been developed for the synthesis of fluorinated 2,3-disubstituted quinazolin-4(3H)-ones via the cyclocondensation of anthranilic acid, phenyl acetyl chloride, and substituted anilines under microwave irradiation. Similarly, ultrasound-assisted synthesis (UAS) provides mechanical energy from acoustic cavitation, which enhances mass transfer and accelerates reaction rates, allowing for the synthesis of quinazolinone derivatives without the need for a solvent or catalyst. beilstein-journals.org

Reaction TypeReactantsConditionsProduct YieldReference
Three-component cyclocondensationAnthranilic acid, Phenyl acetyl chloride, Substituted anilinesMicrowave (MW), Solvent-freeGood yields mdpi.com
One-pot synthesisAnthranilic acid, Acetic anhydride, AnilinesUltrasound (24 kHz), Solvent-free, Catalyst-freeHigh yields beilstein-journals.org
MCR of benzimidazoles1H-benzo[d]imidazol-2-amine, Aldehydes, 1,3-DicarbonylsMolybdate (B1676688) Sulfuric Acid (MSA), 80°C, Solvent-freeExcellent yields mdpi.com

When a solvent is necessary, replacing conventional volatile organic compounds with greener alternatives is a key strategy. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Catalyst-free reactions in water have been developed for synthesizing various heterocyclic compounds, including quinazolinones. nih.govresearchgate.net

Bio-based solvents, derived from renewable resources, are another sustainable option. Pinane, a bio-sourced solvent derived from turpentine, has been successfully used in the microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids. researchgate.net Pinane was found to specifically favor the cyclization step of the reaction. researchgate.net Eucalyptol, another biomass-derived solvent, has proven effective for the synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones, where products can often be isolated by simple filtration, minimizing solvent use for purification. nih.gov Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), are also emerging as effective and environmentally friendly reaction media for quinazolinone synthesis. rsc.org

Green SolventReactantsConditionsKey AdvantageReference
Pinane2-Aminobenzamide, Succinic anhydrideMicrowave irradiationBio-sourced, favors cyclization researchgate.net
EucalyptolIsothiocyanates, 2-aminobenzonitrilesHeatingBio-sourced, simple product isolation nih.gov
Water2-Aminobenzamides, α-Keto acidsHeating, Catalyst-freeEnvironmentally benign, high safety researchgate.net
Deep Eutectic Solvent (Choline chloride:urea)Benzoxazinone, AminesHeating (80°C)Recyclable, biodegradable medium rsc.org

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all reactant atoms into the final product. Multicomponent reactions (MCRs) are prime examples of atom-efficient processes, as they combine three or more reactants in a single step to form a complex product, with minimal or no byproducts.

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful MCR for synthesizing imidazo-fused heterocycles, including derivatives of the Imidazo[1,2-a]quinazoline system. lookchem.comresearchgate.net This reaction combines an amidine, an aldehyde, and an isocyanide in a one-pot process, efficiently constructing the core scaffold with high atom economy. beilstein-journals.orgbeilstein-journals.org Other MCRs, such as Hantzsch-like three-component reactions, have also been employed. For instance, the regioselective synthesis of bis(tetrahydrobenzimidazo[2,1-b]quinazolin-1-(2H)-ones) was achieved through the reaction of bis-aldehydes with dimedone and benzimidazole. rsc.org These one-pot, tandem reactions that form multiple new bonds are inherently atom-economical and represent a significant advancement in the sustainable synthesis of complex molecules.

Atom-Efficient MethodReactantsConditionsProduct ClassReference
Groebke–Blackburn–Bienaymé Reaction (GBBR)Amidines, Aldehydes, IsocyanidesCatalyst (e.g., Sc(OTf)₃), one-potImidazo[1,2-a]-heterocycles lookchem.comresearchgate.net
Hantzsch-like ReactionBis-aldehydes, Dimedone, BenzimidazoleDMF, MW heating or refluxBis(tetrahydrobenzo nih.govbeilstein-journals.orgimidazo [2,1-b]quinazolinones) rsc.org
Tandem Reductive Amination/Oxidative Amination2-(2-bromophenyl)-1H-imidazoles, DMA, NaN₃CuI, TBHP, 130°CImidazo[1,2-c]quinazolines
Domino ReactionAldehydes, Enaminones, MalononitrileMicrowave irradiationQuinolino[1,2-a]quinazoline derivatives mdpi.com

Chemical Reactivity and Mechanistic Investigations of Imidazo 1,2 a Quinazolin 5 One

General Reaction Types of Imidazo[1,2-A]quinazolinone Derivatives

The reactivity of the fused ring system allows for a variety of chemical transformations, including substitution, alkylation, addition, and redox reactions.

The quinazoline (B50416) scaffold is susceptible to both nucleophilic and electrophilic attacks, with the positions of substitution depending on the reagent and reaction conditions.

Nucleophilic Substitution : The quinazoline ring is generally reactive towards anionic reagents, which preferentially attack position 4. nih.gov In 4(3H)-quinazolinone, the hydroxy group at the C4 position can be substituted by a chlorine atom upon heating with reagents like phosphoryl chloride or thionyl chloride. nih.gov This 4-chloroquinazoline (B184009) intermediate is then susceptible to nucleophilic substitution by various amines to form substituted 4-aminoquinazolines. chim.it

Electrophilic Substitution : Nitration is a known electrophilic substitution reaction for the basic quinazoline ring, yielding 6-nitroquinazoline (B1619102) when treated with fuming nitric acid in concentrated sulfuric acid. nih.gov The expected order of reactivity for electrophilic attack on the quinazoline ring is generally at positions 8 > 6 > 5 > 7. nih.gov For the related imidazo[1,2-a]pyridine (B132010) scaffold, direct C-H functionalization reactions such as amination have been reported at the C3 position of the imidazole (B134444) ring. researchgate.net

Alkylation can occur at different positions on the quinazolinone skeleton, with the outcome often depending on the reaction conditions. For the quinazolin-4(3H)-one scaffold, alkylation is a classic synthetic problem due to the presence of multiple potential reaction sites (N- and O-alkylation). juniperpublishers.com

N-Alkylation vs. O-Alkylation : In the alkylation of quinazolin-4-one with ethyl 6-bromohexanoate, studies have found that under various conditions using bases like K₂CO₃ or Cs₂CO₃ in aprotic solvents, the product of N-alkylation is predominantly formed over the O-alkylation product. juniperpublishers.com For example, alkylation of quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF leads to the N-alkylation product. juniperpublishers.com

C-Alkylation : On the imidazo[1,2-a]pyridine portion of the fused system, C3-alkylation can be achieved through a three-component aza-Friedel–Crafts reaction involving imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by a Lewis acid like Y(OTf)₃. semanticscholar.org This method allows for the direct introduction of an alkyl group onto the C3 position of the imidazole ring. semanticscholar.org

A summary of representative alkylation reactions on related scaffolds is presented below.

ScaffoldReagent(s)Catalyst/BaseConditionsProduct TypeYield (%)
Quinazolin-4(3H)-oneEthyl 6-bromohexanoateK₂CO₃DMFN-Alkylation85%
Quinazolin-4(3H)-oneBenzyl chlorideK₂CO₃DMF, 100°C, 3hN-Alkylation82%
Imidazo[1,2-a]pyridineAldehydes, AminesY(OTf)₃-C3-AlkylationModerate to Good

The polarized double bonds within the quinazoline ring system permit addition reactions with various reagents. Quinazoline is highly reactive towards anionic reagents, which add across the 3,4-double bond to yield 4-substituted 3,4-dihydroquinazolines. nih.gov A notable example of C-C bond-forming addition is the Michael addition. A scandium-catalyzed Michael addition of quinazolinones to vinylazaarenes has been developed, demonstrating the nucleophilic character of the quinazolinone ring in this context. researchgate.net This reaction proceeds smoothly and offers a pathway to diverse quinazolinone derivatives with high chemo selectivity. researchgate.net

The fused heterocyclic system can undergo both oxidation and reduction, affecting either the pyrimidine (B1678525) ring, the benzene (B151609) ring, or substituents.

Reduction : The hydrogenation of 3-substituted 4(3H)-quinazolinones has been accomplished using catalysts like palladium and platinum oxide, resulting in the formation of 1,2-dihydro derivatives. researchgate.net In the synthesis of related imidazo[1,2-c]quinazoline derivatives, the reduction of a nitro group on a 2-(2-nitrophenyl)-1H-imidazole precursor is a key step. nih.govnih.gov This reduction is commonly achieved using reagents such as zinc dust with acid or stannous chloride dihydrate (SnCl₂∙2H₂O). nih.govnih.gov

Oxidation : Oxidation of the quinazoline scaffold can lead to quinazoline 3-oxides, which are valuable intermediates for further synthesis. researchgate.net In some tandem synthetic approaches to the imidazoquinazoline core, an oxidation step is the final transformation that yields the fully aromatic ring system. lookchem.com For instance, the reaction of 2-aminobenzylamines with alcohols, catalyzed by α-MnO₂, proceeds via dehydrogenation and condensation, followed by a final oxidative aromatization step to yield the quinazoline product. nih.gov

Proposed Reaction Mechanisms for Imidazo[1,2-A]quinazolinone Formation and Transformations

Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex heterocyclic systems like imidazo[1,2-a]quinazolines from simple starting materials in a single pot. These reactions often proceed through a cascade of classical organic reactions.

A fast, one-pot, microwave-assisted synthesis for polysubstituted imidazo[1,2-a]quinoline and quinolino[1,2-a]quinazoline derivatives has been reported, which provides a model for the formation of the related imidazo[1,2-a]quinazolin-5-one core. nih.gov The reaction brings together aldehydes, enaminones, and malononitrile. nih.gov Such three-component heteroannulation reactions are proposed to proceed via a domino sequence involving Knoevenagel condensation and Michael addition. clockss.org

The proposed mechanism for this type of transformation can be outlined in the following steps:

Knoevenagel Condensation : The reaction is initiated by a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, such as malononitrile. This step, often base-catalyzed, forms a highly electrophilic α,β-unsaturated intermediate (a dicyanovinyl derivative). clockss.orgnih.gov

Michael Addition : A heterocyclic enamine (in this case, a 2-aminoimidazole derivative which is a precursor to the imidazo[1,2-a] part) acts as a Michael donor. Its enamine-type nitrogen or carbon atom attacks the electron-deficient double bond of the Knoevenagel adduct formed in the first step. clockss.org This 1,4-conjugate addition creates a Michael adduct. clockss.org

Intramolecular Cyclization and Aromatization : The Michael adduct undergoes a spontaneous intramolecular cyclization. A nucleophilic group on the heterocyclic enamine attacks one of the nitrile groups. This is followed by a tautomerization and subsequent elimination of a small molecule (like water or ammonia) or an oxidation step to afford the final, stable aromatic fused-ring system of the quinolino[1,2-a]quinazoline derivative. clockss.org

This cascade of reactions allows for the rapid assembly of the complex fused heterocyclic scaffold from simple and readily available starting materials in a single synthetic operation. nih.gov

Retro-aza–ene Reactions and Hydride Shifts

Detailed mechanistic studies specifically describing retro-aza-ene reactions or hydride shifts involving the 4H,5H-Imidazo[1,2-A]quinazolin-5-one scaffold are not extensively covered in available research literature based on current searches. These reaction types, while fundamental in organic chemistry, have not been a primary focus of published investigations for this particular heterocyclic family.

Intramolecular Nucleophilic Cyclizations

Intramolecular nucleophilic cyclization is a cornerstone of synthetic strategies for constructing the imidazoquinazoline framework and its analogs. This powerful reaction allows for the formation of the fused heterocyclic system from appropriately substituted precursors.

Detailed Research Findings:

A prominent example of this mechanism is found in the efficient one-pot, three-component synthesis of novel pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones, a related isomer series. rsc.orgrsc.org This reaction utilizes isatin (B1672199) derivatives, 3-aminopyrazoles, and various isocyanides in the presence of a CeCl₃·7H₂O catalyst. rsc.org The proposed mechanism involves several steps culminating in a key intramolecular nucleophilic attack.

The reaction is initiated by the condensation of isatin and 3-aminopyrazole (B16455) to form an imine intermediate. The isocyanide then participates in a [4+1] cycloaddition, which, after rearrangement, generates a reactive intermediate. The final, ring-closing step involves the nucleophilic attack of a nitrogen atom onto an electrophilic carbon center, leading to the formation of the fused tricyclic system. rsc.org This process, which includes an intramolecular rearrangement and the final cyclization, produces the target compounds in good to excellent yields, ranging from 63% to 91%. rsc.orgrsc.org

Researchers have demonstrated the versatility of this method by varying the substituents on all three starting components, yielding a diverse library of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-one derivatives. rsc.org The table below showcases a selection of compounds synthesized via this methodology.

Table 1: Synthesis of Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-one Derivatives via Intramolecular Nucleophilic Cyclization rsc.orgresearchgate.net

Compound ID Isatin Substituent (R¹) 3-Aminopyrazole Substituent (R²) Isocyanide (R³) Yield (%)
4a H 4-Cl-Ph tert-Butyl 81
4b H 4-Cl-Ph Cyclohexyl 78
4c 5-Br 4-Cl-Ph tert-Butyl 85
4d 5-Br 4-Cl-Ph Cyclohexyl 83
4e 5-Cl 4-Me-Ph tert-Butyl 91
4f 5-Cl 4-Me-Ph Cyclohexyl 89
4g 5-Me 4-MeO-Ph tert-Butyl 88

| 4h | 5-Me | 4-MeO-Ph | Cyclohexyl | 86 |

Other synthetic approaches toward related imidazo[1,2-c]quinazoline systems also rely on intramolecular cyclizations, such as copper-catalyzed cross-dehydrogenative coupling (CDC) reactions. acs.org These methods highlight the importance of intramolecular ring formation in the synthesis of this class of heterocyles. acs.orgnih.gov

Ring Opening and Recyclization Mechanisms

While the imidazoquinazoline core is generally stable, it can undergo ring-opening and subsequent recyclization or rearrangement reactions under specific conditions. These transformations provide pathways to novel chemical structures.

Detailed Research Findings:

Research on the related imidazo[1,5-a]quinoline (B8571028) scaffold has demonstrated a photoredox-catalyzed ring-opening reaction. rsc.org Using Eosin Y as an organophotoredox catalyst, these compounds can be converted into medicinally relevant imides in moderate to excellent yields under mild conditions. rsc.org This type of reaction illustrates the potential for cleaving the fused heterocyclic system through photochemical activation.

In other instances, tandem reactions used to synthesize quinazoline derivatives have been reported to proceed through a sequence involving nucleophilic addition, intramolecular cyclization, and a subsequent ring-opening step. nih.gov This indicates that ring-opening can be a productive step in a synthetic sequence, leading to rearranged products.

Furthermore, mechanistic pathways involving ring expansion and rearrangement have been proposed for the formation of pyrazolo-[1,5-c]quinazolin-5(6H)-ones. nih.gov A plausible mechanism involves an initial [3+2] dipolar cycloaddition, which generates a spiro intermediate. This intermediate then undergoes acyl migration and a ring expansion rearrangement, transforming the initial structure into the thermodynamically more stable pyrazolo-[1,5-c]quinazolinone core. nih.gov Acid-promoted ring-opening has also been noted as a potential reaction pathway for certain quinazoline derivatives. researchgate.netresearchgate.net These examples underscore the chemical versatility of the quinazoline nucleus and its fused analogs, which can be manipulated to undergo significant structural transformations.

Computational Chemistry and in Silico Studies of Imidazo 1,2 a Quinazolin 5 One

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Molecular Conformation

The initial step in most computational studies involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 4H,5H-Imidazo[1,2-A]quinazolin-5-one, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), would be employed to find its lowest energy conformation. scirp.org This provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, FMO analysis would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
Energy Gap (ΔE) 4.7

Note: This table is illustrative and not based on published data for the specific compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP surface is colored to represent different electrostatic potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.net A green color represents neutral potential. An MEP map of this compound would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and other intermolecular interactions. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses provide deeper insights into the nature of chemical bonds and non-covalent interactions. QTAIM analyzes the electron density topology to characterize bond critical points and define atomic properties within a molecule. RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for understanding molecular recognition and crystal packing.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Prediction of Binding Affinities and Interaction Modes

In a typical molecular docking study involving a compound like this compound, the molecule would be docked into the active site of a specific protein target. The simulation predicts the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction. nih.govnih.gov The results also provide a detailed view of the interaction modes, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. nih.govnih.gov For instance, studies on related quinazolinone derivatives have shown interactions with key residues in the ATP-binding site of various kinases. nih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

Ligand Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
This compound Kinase X -8.2 Met793, Asp855, Lys745 H-Bond, Hydrophobic
Reference Inhibitor Kinase X -9.5 Met793, Leu844, Cys797 H-Bond, Pi-Alkyl

Note: This table is for illustrative purposes to show the type of data generated from docking studies and is not based on actual experimental data for the specified compound.

Identification of Crucial Binding Interactions in Protein Pockets

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For quinazolinone-based compounds, docking studies have been instrumental in elucidating the key amino acid residues and types of interactions that govern their binding to various protein targets, such as kinases and other enzymes.

Research on a range of quinazolinone derivatives has consistently highlighted the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in stabilizing the ligand-protein complex. For instance, in studies of quinazolinone derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR), a common cancer target, the quinazoline (B50416) core often forms critical hydrogen bonds with backbone atoms in the hinge region of the kinase domain. For example, interactions with residues like Met793 are frequently observed. nih.gov

Similarly, in the context of Matrix Metalloproteinase-13 (MMP-13) inhibitors, the quinazolinone skeleton has been shown to engage in hydrogen bonding and electrostatic interactions with residues such as Ala238, Thr245, and Thr247, which are vital for the stability of the compound within the receptor's active site. nih.gov The specific interactions for a quinazolinone derivative with various cancer-related targets are detailed in the table below.

Target ProteinKey Interacting ResiduesType of Interaction
VEGFR2Not specifiedHydrogen bonding, Hydrophobic interactions
c-MetNot specifiedKey molecular contacts
EGFRNot specifiedπ-π stacking, Hydrogen bonding
Estrogen Receptor AlphaNot specifiedKey interactions influencing stability
Topoisomerase IINot specifiedHydrogen bonds, Hydrophobic interactions, Water bridges

These studies underscore a common theme: the nitrogen atoms in the quinazolinone scaffold frequently act as hydrogen bond acceptors, while the aromatic rings participate in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket. The specific substituents on the imidazo[1,2-a]quinazolin-5-one core would further modulate these interactions, offering opportunities for rational drug design to enhance potency and selectivity.

Pharmacophore Model Development for Imidazo[1,2-A]quinazolinone Ligands

Pharmacophore modeling is a powerful in silico method that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a ligand must possess to bind to a specific receptor. These models serve as templates for virtual screening of compound libraries to identify novel scaffolds or for guiding the optimization of existing leads.

For classes of compounds like quinazolinones, pharmacophore models have been successfully developed to understand their structure-activity relationships (SAR). For instance, a 3D-QSAR (Quantitative Structure-Activity Relationship) study on quinazolinone derivatives as MMP-13 inhibitors revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of their biological activity. nih.gov

A typical pharmacophore model for a kinase inhibitor based on a quinazolinone scaffold might include:

One or two hydrogen bond acceptor features, corresponding to the nitrogen atoms in the quinazoline ring system.

A hydrophobic/aromatic feature representing the fused benzene (B151609) ring.

Additional features based on the specific substitution patterns that are found to be critical for activity against a particular target.

The development of such models for imidazo[1,2-a]quinazolinone ligands would involve aligning a set of active and inactive compounds and extracting the common features that are essential for their biological effect. This approach can accelerate the discovery of new derivatives with improved therapeutic profiles.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the complex over time. MD simulations are crucial for validating docking poses and assessing the durability of key interactions.

For quinazolinone derivatives, MD simulations have been employed to study the stability of ligand-protein complexes. researchgate.netnih.gov These simulations typically track metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable RMSD for the ligand within the binding pocket over the simulation time suggests a stable binding mode. researchgate.netnih.gov RMSF analysis can highlight flexible regions of the protein that may be important for ligand binding or conformational changes. researchgate.net

A study on quinazolin-4(3H)-one-morpholine hybrids as anti-lung cancer agents demonstrated that the most promising compound exhibited strong and consistent hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation time. nih.gov The stability of the ligand-protein complexes was further supported by low RMSD and RMSF values, typically around 1-2 Å. nih.gov

The table below summarizes key parameters and findings from MD simulations of various quinazolinone derivatives.

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Quinazolin 5 One Derivatives

Impact of Substituent Modifications on Molecular Interactions and Biological Target Engagement

The biological activity of imidazo[1,2-a]quinazolin-5-one derivatives can be significantly modulated by the nature and position of various substituents on the fused ring system. These modifications influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.

For instance, in the context of anticancer activity via PI3Kα inhibition, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives demonstrated clear SAR trends. mdpi.com It was observed that alkylation of the amino group at the 4-position of the quinazoline (B50416) ring generally led to a decrease in antiproliferative activity. mdpi.com This suggests that an unsubstituted or minimally substituted amino group at this position is crucial for maintaining potent interactions within the active site of the target enzyme. Furthermore, the nature of the ester group at the R3 position of the imidazo[1,2-a]pyridine (B132010) moiety also played a significant role. Derivatives with a methyl ester (R3 = COOCH3) were generally more active than those with an ethyl ester (R3 = COOC2H5). mdpi.com

In another study focusing on dual Aurora kinase and ROR1 inhibitors, novel 6-(imidazo[1,2-a]pyridin-6-yl)-quinazolin-4(3H)-one derivatives were synthesized. nih.gov The most promising compounds from this series, 12d and 12f, which exhibited nanomolar inhibitory activity against several cancer cell lines, featured specific substitutions that enhanced their biological efficacy. nih.gov Compound 12d, for example, demonstrated potent inhibition of Aurora A and Aurora B kinases, with IC50 values of 84.41 nM and 14.09 nM, respectively. nih.gov This high potency is attributed to the specific arrangement of substituents that optimize binding to the kinase domains.

The following table summarizes the impact of key substituent modifications on the anticancer activity of imidazo[1,2-a]quinazoline derivatives:

Scaffold Position Substituent Impact on Anticancer Activity Target
Quinazoline C4Alkylated amino groupDecreased activityPI3Kα
Imidazo[1,2-a]pyridine R3Methyl ester (-COOCH3)More active than ethyl esterPI3Kα
Imidazo[1,2-a]pyridine R3Ethyl ester (-COOC2H5)Less active than methyl esterPI3Kα
GeneralSpecific substitutions leading to compounds 12d and 12fNanomolar inhibitory activityAurora A, Aurora B, ROR1

Elucidation of Key Pharmacophores within Imidazo[1,2-A]quinazolinone Scaffolds

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the imidazo[1,2-a]quinazolinone scaffold, several key pharmacophoric features have been identified through various studies. The fused heterocyclic system itself forms a rigid core that appropriately positions the substituents for interaction with the target protein.

The nitrogen atoms within the imidazo[1,2-a]quinazoline core are critical pharmacophoric elements. researchgate.net They can act as hydrogen bond acceptors, a feature that is often vital for anchoring the ligand within the binding site of an enzyme or receptor. For example, in the context of EGFR kinase inhibition, the nitrogen atoms at positions N1 and N3 of the quinazoline ring are known to form crucial hinge-binding interactions with methionine residues in the ATP-binding pocket. nih.gov

Furthermore, the substituent at the 4-position of the quinazoline ring is a key determinant of activity and selectivity. An aniline (B41778) substituent at this position is a common feature in many kinase inhibitors, where it orients into a specific pocket of the enzyme's active site. nih.gov The nature and substitution pattern of this aniline ring can be modified to optimize van der Waals and hydrophobic interactions.

In the design of dual inhibitors, such as those targeting EGFR and VEGFR-2, the imidazo[1,2-a]quinazoline scaffold serves as a template for positioning key interaction motifs. For instance, a longer chain linker between the quinazoline core and a triazole moiety at the C-7 position was found to be favorable for inhibitory activity against both EGFR and VEGFR2. mdpi.com

Key pharmacophoric features of the imidazo[1,2-a]quinazolinone scaffold are summarized below:

Pharmacophoric Feature Role in Biological Activity Example Target Interaction
Fused Heterocyclic CoreProvides a rigid framework for optimal substituent orientation.General scaffold for various enzyme inhibitors.
Nitrogen Atoms (e.g., N1, N3)Act as hydrogen bond acceptors.Hinge-binding interactions with Met769 in EGFR. nih.gov
C4-Position SubstituentModulates activity and selectivity through interactions with specific pockets.Aniline group interaction with the active site of kinases. nih.gov
C7-Position LinkerInfluences dual-target inhibition by providing optimal spacing of functional groups.Longer chain linkers enhance EGFR/VEGFR2 inhibition. mdpi.com

Correlation between Structural Features and Specific Molecular Mechanisms of Action

The specific structural features of imidazo[1,2-a]quinazolin-5-one derivatives are directly correlated with their molecular mechanisms of action. By strategically modifying the scaffold, researchers can direct the compounds to interact with different biological targets and elicit distinct cellular responses.

For derivatives designed as EGFR tyrosine kinase inhibitors, the mechanism often involves competitive binding at the ATP-binding site. The quinazoline core mimics the adenine (B156593) ring of ATP, and the substituents are designed to form additional interactions that enhance binding affinity and selectivity for EGFR over other kinases. mdpi.comnih.gov The introduction of a covalent warhead, such as an acrylamide (B121943) group, can lead to irreversible inhibition by forming a covalent bond with a cysteine residue (e.g., Cys797) in the active site of EGFR. rsc.org

In the case of α-glucosidase inhibitors, imidazo[1,2-c]quinazolines have been shown to exhibit potent inhibitory activity, significantly stronger than the standard drug acarbose. nih.gov Molecular docking studies suggest that these compounds bind within the active site of human acid-α-glucosidase. nih.gov The mechanism of inhibition for the most potent compounds was found to be of a mixed-type, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The table below correlates structural features of imidazo[1,2-a]quinazoline derivatives with their corresponding molecular mechanisms of action:

Structural Feature Molecular Mechanism of Action Biological Target/Effect
Quinazoline core mimicking adenineCompetitive inhibition at the ATP-binding siteEGFR Tyrosine Kinase Inhibition
Acrylamide "warhead" substituentCovalent, irreversible inhibitionEGFR Tyrosine Kinase Inhibition
Specific substitutions on the imidazo[1,2-c]quinazoline scaffoldMixed-type inhibitionα-Glucosidase Inhibition

Molecular Mechanisms of Action of Imidazo 1,2 a Quinazolin 5 One Analogues in Vitro and in Silico Perspectives

Modulation of Cellular Signaling Pathways

A primary mechanism through which imidazo[1,2-a]quinazoline analogues exert their effects, particularly in an anticancer context, is by modulating key cellular signaling pathways. The Phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth, proliferation, and survival, is a prominent target.

Aberrant activation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making it a significant target for therapeutic intervention. nih.govnih.gov Certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been specifically designed as potent PI3Kα inhibitors. nih.govsemanticscholar.org The 4-aminoquinazoline structure is considered a critical pharmacophore for this inhibitory activity. semanticscholar.org By inhibiting PI3Kα, these compounds prevent the phosphorylation of its downstream effectors, including Akt, mTOR, and GSK3β. nih.gov This blockade of the PI3K/Akt/mTOR signaling cascade disrupts the signals that promote cell growth and proliferation, contributing to the anticancer effects of these compounds. nih.gov

Interference with DNA Replication Mechanisms

Beyond signaling pathways, some analogues interfere directly with the machinery of DNA replication. DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and repair. nih.gov Inhibition of these enzymes can lead to DNA damage and cell death, a mechanism exploited by several anticancer drugs.

Research has shown that certain imidazo[1,2-a]quinoxaline (B3349733) derivatives can function as dual inhibitors of human topoisomerase I and topoisomerase II. indianchemicalsociety.com The inhibition of the relaxation of supercoiled DNA is a key indicator of this activity. indianchemicalsociety.com By targeting both enzymes, these compounds can create a more comprehensive blockade of DNA replication and repair processes, enhancing their cytotoxic potential against cancer cells. indianchemicalsociety.com

Enzyme Inhibitory Mechanisms (e.g., PI3Kα inhibition, α-amylase, α-glucosidase)

The imidazo[1,2-a]quinazoline scaffold has proven to be a versatile framework for designing potent and selective enzyme inhibitors targeting a variety of diseases.

PI3Kα Inhibition: As discussed in section 6.1, the inhibition of PI3Kα is a significant mechanism for anticancer activity. nih.gov Studies have identified specific 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives with high potency. For instance, compound 13k was found to be a highly effective PI3Kα inhibitor with an IC50 value in the nanomolar range. nih.govsemanticscholar.org

α-Glucosidase and α-Amylase Inhibition: These enzymes are key targets in the management of type 2 diabetes, as they are responsible for carbohydrate digestion and subsequent glucose absorption. nih.gov Imidazo[1,2-c]quinazoline analogues have emerged as a novel and potent scaffold for α-glucosidase inhibitors, with some compounds showing significantly greater potency than the standard drug, acarbose. nih.gov Kinetic studies suggest that these compounds can act as competitive inhibitors. Some derivatives have also demonstrated inhibitory activity against α-amylase.

Below is a table summarizing the inhibitory activities of selected imidazo[1,2-a]quinazoline analogues against various enzymes.

Compound ClassTarget EnzymeKey CompoundInhibitory Potency (IC50/Ki)Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα13k1.94 nM (IC50) nih.govsemanticscholar.org
Imidazo[1,2-c]quinazolineα-Glucosidase11j12.44 ± 0.38 μM (IC50) nih.gov
Imidazo[1,2-c]quinazolineα-Glucosidase19e50.0 ± 0.12 µM (IC50)
Imidazo[1,2-c]quinazolineα-Glucosidase27e60.03 ± 0.82 µM (IC50)

Induction of Cellular Processes (e.g., cell cycle arrest, apoptosis, redox modulation, mitochondrial membrane potential)

The molecular interactions of imidazo[1,2-a]quinazoline analogues culminate in the induction of various cellular processes that are fundamental to their therapeutic effects.

Cell Cycle Arrest and Apoptosis: A direct consequence of inhibiting progrowth signaling pathways like PI3K/Akt is the halting of the cell cycle and the induction of programmed cell death (apoptosis). The potent PI3Kα inhibitor, compound 13k , has been shown to cause cell cycle arrest in the G2/M phase. nih.govsemanticscholar.org Furthermore, these compounds can induce apoptosis, characterized by hallmarks such as membrane blebbing and increased caspase-3 activity. nih.govresearchgate.net

Redox Modulation: Some imidazo[1,2-a]quinoxaline derivatives have been observed to alter the levels of intracellular reactive oxygen species (ROS). indianchemicalsociety.com This modulation of the cellular redox state can contribute to the induction of apoptosis through mitochondrial-independent pathways. indianchemicalsociety.com

Mitochondrial Membrane Potential: The mitochondrion is central to the intrinsic pathway of apoptosis. Certain copper-imidazo[1,2-a]pyridine complexes have been shown to cause a complete loss of mitochondrial membrane potential. researchgate.net This disruption is a critical event that leads to the release of pro-apoptotic factors and the activation of caspases, ultimately resulting in cell death. researchgate.net Other related compounds have also been found to induce permeability transition in the inner mitochondrial membrane. nih.gov

Receptor Binding and Antagonism/Agonism Mechanisms (e.g., AMPA receptors, EGFR, hACE2/spike protein)

Imidazo[1,2-a]quinazoline analogues can also act by directly binding to and modulating the function of cellular receptors.

AMPA Receptors: Analogues such as 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone have demonstrated high affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system. These compounds act as antagonists, inhibiting AMPA receptor function.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase receptor that is often overexpressed in various cancers, making it a well-established oncological target. nih.gov Non-covalent imidazo[1,2-a]quinoxaline-based inhibitors have been designed to competitively inhibit EGFR kinase activity. nih.gov Molecular docking studies have elucidated the binding modes of these compounds within the ATP-binding pocket of both wild-type and mutant forms of EGFR. nih.gov

Adenosine (B11128) Receptors: Tricyclic imidazo[2,1-i]purin-5-one derivatives have been identified as potent and selective antagonists for A3 adenosine receptors, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov

Disruption of Microbial Processes (e.g., cell wall synthesis, essential enzymatic pathways)

In addition to their effects on mammalian cells, various imidazo/benzimidazo[1,2-c]quinazoline derivatives exhibit significant antimicrobial and antifungal activity. nih.govacs.orgontosight.ai

The primary mechanism appears to be the disruption of microbial membrane integrity. nih.govresearchgate.net Live-dead bacterial cell screening assays have shown that effective compounds cause considerable changes to the bacterial cell membrane, which can lead to the leakage of cytoplasmic contents and subsequent cell death. nih.govresearchgate.net This membrane penetration ability is considered a key factor in their bactericidal action. nih.gov Furthermore, an increase in reactive oxygen species (ROS) production within the bacterial cells has been observed upon treatment, suggesting that oxidative stress also contributes to their antimicrobial effects. researchgate.net

Several compounds have demonstrated promising minimum inhibitory concentration (MIC) values against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger. nih.govresearchgate.net

CompoundMicroorganismActivity (MIC)Reference
8gaVarious Bacteria4–8 μg/mL nih.gov
8gcVarious Bacteria4–8 μg/mL nih.gov
8gdVarious Bacteria4–8 μg/mL nih.gov
8gaA. niger / C. albicans8–16 μg/mL nih.gov
8gcA. niger / C. albicans8–16 μg/mL nih.gov
8gdA. niger / C. albicans8–16 μg/mL nih.gov

Synthesis and Characterization of Imidazo 1,2 a Quinazolin 5 One Derivatives and Analogues

Systematic Synthesis of Diverse Imidazo[1,2-a]quinazolinone Analogues and Fused Systems

The synthesis of imidazo[1,2-a]quinazoline derivatives, a core structure in many biologically active compounds, has been approached through various strategic methodologies. These methods often involve the construction of the fused heterocyclic system from simpler precursors through cyclization and condensation reactions.

One prominent synthetic route involves a copper-catalyzed Ullmann-type C–N coupling, followed by an intramolecular cross-dehydrogenative coupling reaction. This approach has been successfully employed to create a new class of fused quinazolines. acs.orgnih.gov For instance, the reaction of 2-(2-bromophenyl)-1H-imidazole/benzimidazole with various azoles in the presence of a copper catalyst yields the desired fused imidazo/benzimidazo quinazolines. acs.orgnih.gov

Another effective strategy is the use of tandem multicomponent reactions. An efficient one-pot synthesis has been developed for quinazolinones and imidazo[1,2-c]quinazolines, which involves a sequence of azidation, reduction, and oxidative amination of C(sp³)–H bonds. lookchem.com This method utilizes readily available starting materials like sodium azide (B81097) and N,N-dimethylacetamide. lookchem.com

Furthermore, condensation-cyclization reactions are a cornerstone in the synthesis of these compounds. For example, substituted imidazo[1,2-c]quinazolines can be prepared by the reaction of 2-(2-aminophenyl)-1H-imidazoles with isothiocyanates, followed by cyclization. nih.gov Another approach involves the cyclization of 2-(2-aminophenyl)-1H-imidazoles with substituted benzaldehydes in glacial acetic acid. nih.gov Microwave-assisted synthesis has also been reported as a rapid, one-pot method for generating polysubstituted imidazo[1,2-a]quinoline and related derivatives. nih.gov

The synthesis of fused systems, such as naphtho[1′,2′:4,5]imidazo[1,2-a]-pyridine derivatives, has been achieved through cascade reactions involving Rh(III)-catalyzed regioselective C(sp²)–H alkylation followed by intramolecular annulation. rsc.org

Spectroscopic Characterization Methods

The structural elucidation of newly synthesized Imidazo[1,2-a]quinazolin-5-one derivatives relies heavily on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the characterization of imidazo[1,2-a]quinazoline derivatives. The chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H NMR spectra provide precise information about the number and environment of protons in the molecule. For instance, in the ¹H NMR spectrum of 2,3-bis(4-fluorophenyl)imidazo[1,2-c]quinazoline, characteristic signals were observed for the aromatic protons. lookchem.com Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon atoms and their chemical environments, which is crucial for confirming the carbon skeleton of the fused ring system. acs.orgnih.govnih.govsemanticscholar.org The molecular structure of synthesized imidazo/benzimidazo[1,2-c]quinazoline derivatives has been consistently confirmed by both ¹H and ¹³C NMR analysis. acs.orgnih.gov

Table 1: Representative ¹H NMR Data for Imidazo[1,2-c]quinazoline Derivatives

CompoundSolventChemical Shifts (δ, ppm)
Imidazo[1,2-c]quinazolines (4n)CDCl₃8.91 (s, 1H), 8.55 (dd, J = 7.7, 1.5 Hz, 1H), 7.99 – 7.95 (m, 1H), 7.75 – 7.64 (m, 4H) lookchem.com
2,3-Bis(3-methoxyphenyl)imidazo[1,2-c]quinazoline (4d)DMSO8.75 (s, 1H), 8.54 (m, 1H), 7.95 (d, J = 7.2 Hz, 1H), 7.79–7.76 (m, 2H), 7.56–7.52 (m, 1H), 7.27–7.17 (m, 4H), 7.19–7.15 (m, 2H), 6.88 (s, 1H), 3.81 (s, 3H), 3.67 (s, 3H) lookchem.com
2-Phenylbenzo nih.govmdpi.comimidazo[1,2-a]imidazo[1,2-c]quinazoline (8eg)CDCl₃8.70 (dd, J = 7.9, 1.6 Hz, 1H), 8.40 (s, 1H), 8.37 (d, J = 8.4 Hz, 1H), 8.19 (dd, J = 7.6, 1.7 Hz, 1H), 8.04 (dd, J = 8.4, 1.5 Hz, 2H), 7.92–7.90 (m, 1H), 7.77–7.73 (m, 1H), 7.59–7.55 (m, 1H), 7.52–7.47 (m, 4H), 7.41–7.37 (m, 1H) nih.gov

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. acs.orgnih.govnih.govnih.govsemanticscholar.orgnih.gov For example, the structure of 2,3-bis(4-fluorophenyl)imidazo[1,2-c]quinazoline was confirmed by the presence of a peak at m/z 358.1153 in the HRMS, corresponding to the molecular ion [M+H]⁺. lookchem.com

Table 2: HRMS Data for Selected Imidazo[1,2-c]quinazoline Derivatives

CompoundIonizationCalculated m/zFound m/z
Imidazo[1,2-c]quinazolines (4n)ESI170.1950 [M+H]⁺170.1947 lookchem.com
Benzo nih.govmdpi.comimidazo[1,2-c]quinazolines (4q)ESI220.2545 [M+H]⁺220.2549 lookchem.com
2-Phenylbenzo nih.govmdpi.comimidazo[1,2-a]imidazo[1,2-c]quinazoline (8eg)ESI335.1291 [M+H]⁺335.1287 nih.gov

Infrared (IR) Spectroscopy (FT-IR)

Infrared spectroscopy is utilized to identify the functional groups present in the imidazo[1,2-a]quinazoline derivatives. The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds within the molecule. For instance, quinazolines typically exhibit strong IR absorption bands in the ranges of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which are attributed to aromatic ring vibrations. nih.gov The presence of a carbonyl group in the quinazolinone ring would be indicated by a strong absorption band in the region of 1650-1700 cm⁻¹. The synthesized compounds are routinely characterized by IR spectroscopy to confirm the presence of key structural features. nih.govnih.govresearchgate.net

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a crucial analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a purified compound. The experimentally determined percentages of each element are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized imidazo[1,2-a]quinazoline derivatives. researchgate.net This method is often used in conjunction with spectroscopic techniques to provide a complete characterization of the new chemical entities. nih.gov

Advancements in Chemical Biology: The Role of Imidazo[1,2-A]quinazolin-5-one Derivatives

The landscape of chemical biology is continually evolving, with the development of novel molecular tools being paramount to unraveling complex biological processes. Within this context, heterocyclic compounds have emerged as privileged scaffolds for the design of probes and inhibitors. Among these, the Imidazo[1,2-A]quinazolin-5-one core structure and its derivatives are gaining attention for their potential applications in chemical biology research, particularly in the development of molecular probes, the investigation of biological pathways, and as versatile scaffolds for creating sophisticated chemical biology tools.

Future Research Directions for 4h,5h Imidazo 1,2 a Quinazolin 5 One

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methodologies is paramount for the future of imidazo[1,2-a]quinazolinone chemistry. While various synthetic routes have been established, there remains considerable scope for innovation, particularly in alignment with the principles of green chemistry.

Future synthetic research should prioritize the development of methodologies that minimize environmental impact. This includes the use of non-toxic, inexpensive, and reusable catalysts. For instance, the application of solid acid catalysts like molybdate (B1676688) sulfuric acid has proven effective for synthesizing related tetrahydrobenzo ekb.egnih.govimidazo[2,1-b]quinazolin-1(2H)-ones under solvent-free conditions. researchgate.net Further exploration could involve:

Ultrasound and Microwave-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption, representing a greener alternative to conventional heating. researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot MCRs is a powerful strategy for improving efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. researchgate.netlookchem.com A tandem multicomponent approach has been successfully used for synthesizing related quinazolinones and imidazo[1,2-c]quinazolines. lookchem.com

Use of Greener Solvents: Investigating the use of water, ethanol, or other biodegradable solvents in place of hazardous organic solvents is crucial.

Catalyst Innovation: Research into novel catalytic systems, such as copper-catalyzed reactions, can lead to more efficient and selective syntheses of the imidazo[1,2-a]quinazoline core. nih.govacs.org

Advanced Computational Modeling and Simulation for Deeper Mechanistic Insights

Computational tools are indispensable for accelerating the drug discovery process. Future research should leverage advanced computational modeling to gain a deeper understanding of the structure-activity relationships (SAR) and binding mechanisms of 4H,5H-Imidazo[1,2-A]quinazolin-5-one derivatives.

Molecular Docking Studies: In silico docking analyses can predict the binding affinities and interaction modes of these compounds with various biological targets. Such studies have been effectively used to understand how quinazolin-4(3H)-one derivatives interact with kinases like CDK2, HER2, and EGFR, revealing them as potential type-I or type-II inhibitors. nih.gov These simulations can guide the design of new derivatives with enhanced potency and selectivity.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide more accurate insights into reaction mechanisms and enzyme-ligand interactions at a quantum level.

Pharmacophore Modeling: Based on known active compounds, pharmacophore models can be generated to identify the key structural features required for biological activity, aiding in virtual screening and the design of novel ligands. nih.gov

ADME/T Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures. nih.gov

Comprehensive Elucidation of Broader Molecular Mechanisms of Action

While various biological activities have been reported for the broader quinazolinone class, the specific molecular mechanisms of this compound are not fully understood. Future research should focus on a comprehensive elucidation of their mechanisms of action to identify new therapeutic applications.

Potential areas of investigation include:

Enzyme Inhibition: Quinazolinone derivatives are known to inhibit a range of enzymes, including protein kinases (EGFR, VEGFR-2, PI3K), which are crucial in cancer signaling pathways. nih.govnih.govnih.gov Future studies should screen this compound derivatives against a wide panel of kinases and other therapeutically relevant enzymes like poly-(ADP-ribose) polymerase (PARP). nih.gov

Receptor Binding: Investigating the interaction of these compounds with various cell surface receptors, such as adrenoceptors, could uncover novel pharmacological activities. nih.gov

Apoptosis and Cell Cycle Regulation: For anticancer applications, it is vital to understand how these compounds induce programmed cell death (apoptosis) and affect the cell cycle. Studies on related compounds have shown they can arrest the cell cycle in the G1 phase and upregulate key proteins like p53 and Bax. nih.gov

Antimicrobial Mechanisms: For derivatives showing antimicrobial activity, research should focus on identifying their specific cellular targets, which could involve interactions with microbial cell walls or DNA. nih.govacs.orgnih.gov

Rational Design and Synthesis of Next-Generation Imidazo[1,2-A]quinazolinone Derivatives

Building on a deeper understanding of SAR and molecular mechanisms, the rational design of new derivatives can lead to compounds with improved therapeutic profiles.

Molecular Hybridization: A promising strategy involves creating hybrid molecules that combine the imidazo[1,2-a]quinazolinone scaffold with other known pharmacophores. researchgate.net This approach has been used to develop potent anticancer agents, for example, by incorporating 1,2,3-triazole and glycoside moieties to target EGFR and VEGFR-2 dually. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure at various positions is essential to build a comprehensive SAR profile. This involves introducing different substituents to explore their effects on potency, selectivity, and pharmacokinetic properties. For example, substitutions on the quinazolinone ring have been shown to significantly influence cytotoxicity against cancer cell lines. nih.gov

Target-Specific Design: As specific biological targets are validated, derivatives can be rationally designed to optimize interactions with the target's binding site, guided by computational modeling. This approach has been used to design potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov The goal is to develop next-generation compounds that are not only highly potent but also highly selective for their intended target, thereby reducing off-target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.